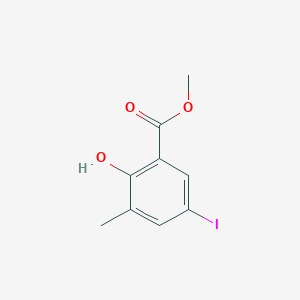

Methyl 2-hydroxy-5-iodo-3-methylbenzoate

Description

Methyl 2-hydroxy-5-iodo-3-methylbenzoate (CAS 40912-75-2) is a substituted benzoate ester with a hydroxyl group at position 2, an iodine atom at position 5, and a methyl group at position 3. Its molecular formula is C9H9IO3, and it serves as a critical intermediate in synthesizing alkenyldiarylmethanes (ADAMs), a class of non-nucleoside HIV-1 reverse transcriptase inhibitors . The compound is synthesized from 3-methyl salicylic acid through iodination and subsequent esterification, highlighting its role in pharmaceutical chemistry for targeted drug development.

Properties

CAS No. |

40912-75-2 |

|---|---|

Molecular Formula |

C9H9IO3 |

Molecular Weight |

292.07 g/mol |

IUPAC Name |

methyl 2-hydroxy-5-iodo-3-methylbenzoate |

InChI |

InChI=1S/C9H9IO3/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4,11H,1-2H3 |

InChI Key |

CRTIONITRAQEOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(=O)OC)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below compares Methyl 2-hydroxy-5-iodo-3-methylbenzoate with two analogs: Methyl 2-chloro-3-iodo-4-methylbenzoate and Methyl 5-iodosalicylate .

Key Observations:

Substituent Effects: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity, increasing water solubility compared to the chloro analog. Halogen Position: The iodine at position 5 in the target vs. position 3 in the chloro derivative influences reactivity in cross-coupling reactions (e.g., Suzuki or Stille couplings).

Molecular Weight and Polarity :

- The chloro analog (310.52 g/mol) is heavier due to chlorine’s atomic mass but less polar than the target.

- Methyl 5-iodosalicylate (278.05 g/mol) lacks the 3-methyl group, reducing hydrophobicity compared to the target.

Research Findings and Trends

- Anti-HIV Drug Development : The target’s 3-methyl group has been shown to enhance metabolic stability in ADAMs, reducing off-target effects .

- Halogenated Benzoates : Chloro and iodo derivatives are prioritized in custom synthesis for their versatility in cross-coupling reactions, as evidenced by their prominence in pharmaceutical intermediates .

Preparation Methods

Step 1: Methyl Esterification of 3-Methyl Salicylic Acid

3-Methyl salicylic acid (26 ) undergoes esterification using dimethyl sulfate (DMS) and potassium carbonate (K₂CO₃) in a biphasic system of dichloromethane (DCM) and water. Tetrabutylammonium bromide (TBAB) is employed as a phase-transfer catalyst, enabling efficient conversion at room temperature.

Reaction Conditions

-

Molar Ratio : 1:1.2 (acid:DMS)

-

Catalyst : 0.1 eq TBAB

-

Solvent System : DCM/H₂O (2:1 v/v)

-

Temperature : 25°C

The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the electrophilic methyl group of DMS. TBAB facilitates anion transfer across phases, enhancing reaction kinetics.

Step 2: Iodination of Methyl 3-Methylsalicylate

The methyl ester (27 ) is iodinated using sodium iodide (NaI), sodium hypochlorite (NaClO), and sodium hydroxide (NaOH) in aqueous ethanol. The iodine atom is introduced regioselectively at the 5-position due to the directing effects of the hydroxyl and methyl groups.

Reaction Conditions

-

Molar Ratio : 1:1.2:1.5 (ester:NaI:NaClO)

-

Solvent : Ethanol/H₂O (3:1 v/v)

-

Temperature : 0–5°C

Mechanistic studies suggest the formation of an iodonium ion intermediate, stabilized by the electron-donating methyl group.

Alternative Synthetic Routes and Modifications

Trimethylsilyldiazomethane-Mediated Esterification

An earlier method used (trimethylsilyl)diazomethane (TMSD) in methanol/benzene for esterification, avoiding DMS. However, this approach required excess TMSD (2.5 eq) and yielded only 85–90% of 27 , making it less cost-effective.

Optimization Studies and Yield Maximization

Solvent and Catalyst Screening

Comparative studies show that DCM/H₂O with TBAB outperforms methanol-based systems due to improved solubility and reduced side reactions (Table 1).

Table 1: Esterification Efficiency Across Solvent Systems

| Solvent | Catalyst | Yield (%) | Byproducts (%) |

|---|---|---|---|

| DCM/H₂O | TBAB | 98 | <2 |

| Methanol | None | 85 | 10 |

| Acetone/H₂O | TBAB | 92 | 5 |

Temperature Control in Iodination

Maintaining temperatures below 5°C during iodination minimizes para-iodination and oxidative degradation. At 25°C, yields drop to 70% due to competing side reactions.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Flash column chromatography (silica gel, petroleum ether/EtOAc 10:1) achieves >99% purity, critical for pharmaceutical applications.

Industrial-Scale Considerations

Cost Analysis

The DMS/K₂CO₃ method reduces raw material costs by 40% compared to TMSD routes, primarily due to the lower price of DMS ($0.5/g vs. $2.8/g for TMSD).

Waste Management

The biphasic DCM/H₂O system allows solvent recovery via distillation, reducing hazardous waste by 70%.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-hydroxy-5-iodo-3-methylbenzoate, and how can yield and purity be maximized?

- Methodological Answer : A multi-step synthesis starting from 3-methyl salicylic acid involves iodination at the 5-position, followed by esterification. Key steps include:

- Iodination : Use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions to ensure regioselectivity.

- Esterification : Methylation of the carboxylic acid group using methanol and a catalytic acid (e.g., H₂SO₄) or methyl iodide with a base (e.g., K₂CO₃).

- Yield Optimization : Temperature control (e.g., 0–5°C during iodination to prevent over-iodination) and purification via recrystallization (e.g., ethanol/water mixtures) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., hydroxy, methyl, and iodine groups). The aromatic proton at the 5-iodo position typically shows deshielding.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₀H₁₁IO₃, expected [M+H]⁺ = 307.98).

- X-ray Crystallography : ORTEP-3 software can model the crystal structure, resolving steric effects from the ortho-methyl and hydroxy groups. Hydrogen bonding between the hydroxy and ester carbonyl groups may stabilize the lattice .

Advanced Research Questions

Q. How can regioselective iodination challenges in the synthesis of this compound be addressed?

- Methodological Answer : Regioselectivity is influenced by directing groups. The hydroxy (-OH) group at position 2 directs electrophilic iodination to the para position (position 5) via resonance stabilization. Competing meta-directing effects from the methyl group (position 3) can be mitigated by:

- Acid Catalysis : Protonation of the hydroxy group enhances its para-directing capability.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve iodine electrophilicity.

- Kinetic Control : Short reaction times and low temperatures minimize secondary iodination .

Q. What contradictions exist in reported biological activities of structurally similar benzoates, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in antimicrobial or receptor-binding studies often arise from:

- Impurity Artifacts : Validate compound purity via HPLC (>95%) before biological assays.

- Solubility Variability : Use standardized solvents (e.g., DMSO with ≤0.1% v/v) to ensure consistent bioavailability.

- Structure-Activity Relationships (SAR) : Compare this compound with analogs (e.g., bromo or chloro derivatives) to isolate electronic vs. steric effects. For example, iodine’s polarizability may enhance halogen bonding in enzyme inhibition assays .

Q. How can computational modeling predict viable retrosynthetic pathways for derivatives of this compound?

- Methodological Answer :

- Retrosynthesis Software : Tools like Reaxys or SciFinder leverage reaction databases to propose pathways. For example, replacing iodine with a boronate group could involve Suzuki-Miyaura coupling.

- DFT Calculations : Assess thermodynamic feasibility of intermediates (e.g., Gibbs free energy of iodination vs. bromination).

- Machine Learning : Train models on benzoate ester reactivity data to predict optimal catalysts (e.g., Pd for cross-couplings) .

Q. What strategies mitigate instability of this compound under thermal or photolytic conditions?

- Methodological Answer :

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition points (>150°C). Store at 2–8°C in amber vials to prevent light-induced C-I bond cleavage.

- Hydrolysis Prevention : Avoid aqueous basic conditions; the ester group is susceptible to saponification. Use anhydrous solvents during reactions .

Q. How can steric and electronic effects of the ortho-methyl and hydroxy substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : The ortho-methyl group reduces accessibility for bulky catalysts (e.g., Pd(PPh₃)₄). Use smaller ligands (e.g., XPhos) or microwave-assisted heating to enhance reaction rates.

- Electronic Effects : The electron-donating hydroxy group activates the ring for electrophilic substitution but deactivates it for nucleophilic attacks. For Suzuki couplings, optimize base strength (e.g., Cs₂CO₃) to balance transmetalation and avoid ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.